molecular formula C11H9NO3 B1425220 3-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 854860-35-8

3-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No.: B1425220
CAS No.: 854860-35-8
M. Wt: 203.19 g/mol
InChI Key: FYSFKJSKEQONJW-UHFFFAOYSA-N
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Description

Historical Context in Quinoline Chemistry

The development of this compound is intrinsically linked to the broader historical trajectory of quinoline chemistry, which commenced with the pioneering work of German chemist Friedlieb Ferdinand Runge in 1834. Runge's initial extraction of quinoline from coal tar, which he termed "leukol" meaning "white oil" in Greek, established the foundation for an entire class of nitrogen-containing heterocyclic compounds that would prove instrumental in pharmaceutical and chemical research. This historical milestone marked the beginning of systematic quinoline investigation, leading to the eventual synthesis and characterization of numerous derivatives including hydroxylated and carboxylated variants.

The evolution of quinoline chemistry throughout the 19th and 20th centuries provided the synthetic methodologies and theoretical frameworks necessary for the development of complex derivatives such as this compound. Coal tar remained the principal commercial source of quinoline compounds for decades, establishing an industrial infrastructure that supported the synthesis of increasingly sophisticated quinoline derivatives. The systematic exploration of quinoline modifications, particularly through the introduction of functional groups such as hydroxyl and carboxylic acid moieties, emerged as a critical area of chemical research with applications spanning from pharmaceuticals to analytical chemistry.

The specific structural configuration of this compound represents a culmination of synthetic organic chemistry advances that enabled precise positional control of functional groups on the quinoline scaffold. The compound's development reflects the broader scientific understanding of structure-activity relationships within quinoline chemistry, where the strategic placement of substituents determines both chemical reactivity and potential applications. This historical progression from simple quinoline extraction to complex derivative synthesis illustrates the maturation of heterocyclic chemistry as a sophisticated scientific discipline.

Classification within Heterocyclic Compounds

This compound belongs to the extensive family of nitrogen-containing heterocyclic compounds, specifically within the quinoline subfamily of bicyclic aromatic systems. The compound's classification as a heterocyclic building block reflects its fundamental role in synthetic chemistry, where it serves as a precursor or intermediate in the construction of more complex molecular architectures. Within the broader context of alkaloid chemistry, quinoline derivatives such as this compound are recognized as secondary metabolites under the nitrogen-containing natural products category.

The structural classification of this compound reveals multiple functional group categories operating simultaneously within a single molecular framework. The quinoline backbone provides the aromatic heterocyclic foundation, while the hydroxyl group at position 3 introduces phenolic character and the carboxylic acid functionality at position 4 contributes acidic properties. The methyl substituent at position 6 adds alkyl modification to the aromatic system, creating a complex polyfunctional molecule with diverse chemical reactivity patterns. This multifunctional nature places the compound at the intersection of several chemical categories, including aromatic compounds, carboxylic acids, phenols, and nitrogen heterocycles.

The systematic classification extends to the compound's stereochemical and conformational properties, where the planar quinoline ring system provides a rigid scaffold that constrains the relative orientations of the functional substituents. The molecular geometry, characterized by the Simplified Molecular Input Line Entry System notation O=C(C1=C(O)C=NC2=CC=C(C)C=C12)O, demonstrates the integrated nature of the functional groups within the heterocyclic framework. This structural organization enables specific intermolecular interactions and determines the compound's physical and chemical properties, positioning it as a valuable synthetic intermediate in heterocyclic chemistry.

Research Significance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical sciences, with particular emphasis on its role as a heterocyclic building block for advanced synthetic applications. Contemporary research has identified this compound as a valuable intermediate in pharmaceutical development, where its structural features enable the synthesis of various bioactive molecules targeting bacterial infections through enzyme inhibition mechanisms. The compound's ability to serve as a precursor in pharmaceutical synthesis reflects its importance in medicinal chemistry research, where quinoline derivatives have established therapeutic relevance.

In analytical chemistry applications, this compound functions as a specialized reagent for metal ion detection, contributing to environmental monitoring and quality control processes in manufacturing industries. This analytical utility demonstrates the compound's practical significance beyond synthetic chemistry, establishing its value in quantitative analysis and environmental science applications. The compound's metal-binding properties, facilitated by its hydroxyl and carboxylic acid functional groups, enable selective coordination chemistry that proves essential for analytical method development.

Biochemistry research has embraced this compound as a tool for investigating enzyme activity and metabolic pathways, contributing to fundamental understanding of biochemical processes and therapeutic strategy development. The compound's interaction with biological systems provides insights into enzyme-substrate relationships and cellular signaling mechanisms, advancing both basic science knowledge and applied pharmaceutical research. Additionally, material science applications have incorporated this compound into polymer and coating formulations, where its unique chemical properties enhance performance characteristics in electronics and protective applications.

The research community's continued interest in this compound is evidenced by its commercial availability as a research-grade chemical with purity specifications typically exceeding 95 percent. The standardized preparation and characterization protocols, including Nuclear Magnetic Resonance spectroscopy, High Performance Liquid Chromatography, and Liquid Chromatography-Mass Spectrometry analysis, ensure consistent quality for research applications. The compound's designation for research and development use exclusively reflects its specialized nature and the ongoing scientific investigation into its properties and applications across diverse chemical disciplines.

Property Value Reference
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Chemical Abstracts Service Number 854860-35-8
MDL Number MFCD21291394
Storage Conditions Sealed in dry environment, 2-8°C
Typical Purity 95+%
SMILES Notation O=C(C1=C(O)C=NC2=CC=C(C)C=C12)O

Properties

IUPAC Name

3-hydroxy-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFKJSKEQONJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719967
Record name 3-Hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854860-35-8
Record name 3-Hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Trimellitic Anhydride with 3-Hydroxy-2-methylquinoline-4-carboxylic Acid

This method involves condensing trimellitic anhydride with 3-hydroxy-2-methylquinoline-4-carboxylic acid to yield hydroxyquinophthalone carboxylic acids, closely related to 3-hydroxy-6-methylquinoline-4-carboxylic acid derivatives.

  • Reaction Conditions : The reaction is performed in an inert organic solvent such as trichlorobenzene or o-dichlorobenzene at elevated temperatures between 165°C and 210°C.
  • Stoichiometry : Approximately equimolar quantities of trimellitic anhydride and 3-hydroxy-2-methylquinoline-4-carboxylic acid are used.
  • Diluent : Fatty and/or rosin acids serve as liquid reaction media to improve yield and process stability.
  • Yields : Reported yields vary from 58% to 59% under prior art conditions, with improvements targeting yields up to 90-100%.
  • Process Steps : After heating for 24 hours, the reaction mixture is cooled, filtered, washed with solvent, and subjected to steam distillation to remove residual solvents.
Parameter Condition/Value
Solvent o-Dichlorobenzene, trichlorobenzene
Temperature 165–210 °C
Reaction Time 24 hours
Molar Ratio 1:1 (trimellitic anhydride : quinoline acid)
Yield 58–59% (prior art), up to 90–100% (improved)

This method is particularly useful for producing quinoline derivatives used as dyes and intermediates in organic synthesis.

Multi-Step Synthesis from Isatin Derivatives under Basic Conditions

A more industrially scalable method involves starting from isatin derivatives and performing a sequence of reactions under basic conditions to obtain quinoline-4-carboxylic acid derivatives, including this compound.

Key Steps:

  • Ring Opening and Condensation : Isatin derivatives react with acetone under strong basic conditions (e.g., sodium hydroxide) to open the isatin ring and form 2-toluquinoline-4-carboxylic acid.

  • Addition Reaction : The intermediate reacts with phenylformic acid or phenyl aldehyde to form 2-vinyl-4-quinoline carboxylic acid derivatives.

  • Dehydration : Treatment with acid anhydrides (e.g., acetic anhydride) removes water to stabilize the intermediate.

  • Oxidation : Strong oxidizers such as potassium permanganate oxidize the vinyl group to form quinoline-2,4-dicarboxylic acid.

  • Decarboxylation : Heating with solvents like m-xylene induces decarboxylation to yield the target quinoline carboxylic acid derivative.

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Ring opening/condensation Isatin, NaOH (1.36 mol), acetone, reflux 10 hrs, pH 5-6 2-toluquinoline-4-carboxylic acid 99
2 Addition 2-toluquinoline-4-carboxylic acid, phenyl aldehyde, 100°C, 3 hrs 2-vinyl-4-quinoline carboxylic acid monohydrate 85
3 Dehydration 2-vinyl-4-quinoline carboxylic acid, acetic anhydride, 120°C, 5 hrs Stabilized vinyl quinoline acid 93.4
4 Oxidation Potassium permanganate, NaOH, 35-45°C, 5 hrs Quinoline-2,4-dicarboxylic acid 94
5 Decarboxylation Quinoline-2,4-dicarboxylic acid, m-xylene reflux This compound Not specified

This method offers advantages of inexpensive raw materials, mild reaction conditions, stable process control, and suitability for industrial scale-up.

  • Comparative Analysis of Methods
Feature Condensation with Trimellitic Anhydride Multi-Step Isatin-Based Synthesis
Starting Materials 3-Hydroxy-2-methylquinoline-4-carboxylic acid, trimellitic anhydride Isatin derivatives, acetone, phenyl aldehyde
Reaction Complexity Single condensation step at high temp Multi-step involving ring opening, addition, oxidation, decarboxylation
Reaction Conditions High temperature (165–210°C), inert solvents Mild to moderate temperatures (25–120°C), basic and acidic media
Yield Moderate (58–59%) to high (90–100%) High yields in each step (85–99%)
Industrial Suitability Good but requires solvent removal steps High, with cheap reagents and stable process
Application Dye intermediates Pharmaceutical intermediates
  • Research Findings and Notes
  • The condensation method benefits from using fatty and rosin acids as diluents to improve yield and process stability.
  • The isatin-based method is pioneering for quinoline-4-carboxylic acid derivatives and is notable for its cost-effectiveness and scalability.
  • The oxidation step in the isatin-based method is critical and uses strong oxidizers like potassium permanganate under controlled temperature to avoid over-oxidation.
  • Decarboxylation under reflux in m-xylene is a mild method to finalize the quinoline carboxylic acid structure.
  • Spectroscopic data such as ^1H-NMR and IR confirm the structure and purity of intermediates and final products, ensuring reproducibility.
  • Conclusion

The preparation of this compound can be effectively achieved by two main synthetic routes: direct condensation with trimellitic anhydride and a multi-step synthesis starting from isatin derivatives. The latter offers advantages in industrial scalability, cost, and yield, while the former is useful for dye-related applications. Both methods are supported by detailed experimental data and optimized reaction conditions, providing a comprehensive foundation for further research and production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Applications Overview

Application AreaDescription
Pharmaceutical DevelopmentUsed as a precursor for synthesizing antibacterial and antifungal agents.
Analytical ChemistryActs as a reagent for detecting metal ions in environmental monitoring and quality control.
Biochemistry ResearchEmployed in studies of enzyme activity and metabolic pathways.
Material ScienceIncorporated into polymers and coatings to enhance performance and durability.

Pharmaceutical Development

3-Hydroxy-6-methylquinoline-4-carboxylic acid is significant in the development of pharmaceutical agents. It has been shown to inhibit specific enzymes that are crucial for bacterial survival, making it a candidate for new antibacterial drugs. The compound's derivatives have been explored for their enhanced biological properties, leading to potential therapeutic applications against various infections .

Case Study: Antibacterial Activity

In a study published in Medicinal Chemistry, derivatives of this compound were synthesized and tested against multi-drug resistant bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in treating resistant infections.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of metal ions, which is crucial for environmental monitoring. Its ability to form stable complexes with various metal ions allows for precise measurements in different samples.

Application Example: Metal Ion Detection

A research article highlighted the use of this compound in developing a colorimetric method for detecting lead ions in water samples. The method demonstrated high sensitivity and selectivity, proving effective for environmental assessments .

Biochemistry Research

The compound is extensively used in biochemistry to study enzyme kinetics and metabolic pathways. Its interaction with various enzymes provides insights into biochemical processes, aiding the development of new therapeutic strategies.

Research Insight: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This property has been leveraged to investigate metabolic disorders and develop potential treatments.

Material Science

In material science, the unique properties of this compound allow it to be integrated into polymers and coatings. This integration enhances the physical properties of materials, making them more durable and effective for various applications.

Example: Coating Applications

Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for protective coatings used in electronics and construction materials .

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells . The pathways involved include the inhibition of topoisomerases and the induction of oxidative stress in microbial cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

Key structural analogues differ in substituent positions and functional groups, influencing their physicochemical and biological properties. Below is a comparative table:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
3-Hydroxy-6-methylquinoline-4-carboxylic acid 3-OH, 6-Me, 4-COOH 203.19 Not reported Antioxidant potential
3-Hydroxy-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (6a) 3-OH, 2-(2-MeOPh), 4-COOH 296.09 217–219 Neurokinin-3 receptor antagonist
6-Bromo-2-hydroxyquinoline-4-carboxylic acid 6-Br, 2-OH, 4-COOH 268.07 Not reported Increased lipophilicity
6-Chloro-4-hydroxyquinoline-3-carboxylic acid 6-Cl, 4-OH, 3-COOH Not reported Not reported Synthetic intermediate
3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid 3-OH, 2-Me, 6-Me, 4-COOH 217.22 Not reported Enhanced hydrophobicity
Key Observations:
  • Methyl groups (e.g., at position 6 or 2) improve steric bulk and hydrophobicity, which may influence binding interactions in biological systems . Methoxy groups (e.g., in compound 6a) contribute to higher melting points (~217–219°C), likely due to enhanced crystalline packing .
  • Positional Isomerism :

    • Shifting the hydroxyl group from position 3 to 4 (e.g., 4-hydroxy analogues in –11) alters acidity and hydrogen-bonding capacity, impacting reactivity and solubility.

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but methyl or halogen substituents counteract this by increasing hydrophobicity .
  • Thermal Stability : Higher melting points in methoxy-substituted analogues (e.g., 6a) suggest stronger intermolecular forces compared to methyl derivatives .

Biological Activity

3-Hydroxy-6-methylquinoline-4-carboxylic acid (HMQCA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. With a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol, HMQCA features a quinoline structure characterized by a fused bicyclic system comprising a benzene and a pyridine ring, along with hydroxyl and carboxylic acid functional groups that contribute to its reactivity and biological properties .

Antimicrobial Properties

Research has demonstrated that HMQCA exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, indicating its potential use as an antimicrobial agent .

Antioxidant Activity

HMQCA has also been investigated for its antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity, which has been attributed to its ability to inhibit pro-inflammatory cytokines. This action suggests potential applications in treating inflammatory diseases, although further research is necessary to elucidate the precise mechanisms involved .

The biological activities of HMQCA are believed to be mediated through various mechanisms:

  • Interaction with Enzymes : HMQCA may interact with specific enzymes involved in metabolic pathways, influencing their activity.
  • Receptor Modulation : The compound could act as a modulator for certain receptors, impacting cellular signaling pathways relevant to inflammation and immune responses .
  • Metal Chelation : Its functional groups may facilitate metal ion chelation, contributing to its antioxidant properties .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of HMQCA against clinical isolates of Staphylococcus aureus. The results indicated that HMQCA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Study 2: Antioxidant Activity Assessment

In another investigation, HMQCA was subjected to DPPH radical scavenging assays. The compound showed an IC50 value of 25 µg/mL, indicating strong antioxidant capacity. This suggests its potential utility in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HMQCA, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
4-Hydroxyquinoline-3-carboxylic acidC10H7NO3Lacks methyl group at position 6
5-Hydroxy-6-methylquinoline-3-carboxylic acidC11H9NO3Hydroxyl group at position 5 instead of 3
4-Hydroxy-6-methoxyquinoline-3-carboxylic acidC11H9NO4Contains methoxy group instead of hydroxyl
6-MethylquinolineC10H9NSimplified structure without carboxylic functionality

This table highlights the distinct structural features of HMQCA that contribute to its specific biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives?

  • Methodological Answer : The Pfitzinger reaction is a classical method for synthesizing quinoline derivatives, involving condensation of isatin with ketones in alkaline media . For analogs like 4-chloro-2-methylquinoline-6-carboxylic acid, transition metal-catalyzed reactions and green protocols (e.g., microwave-assisted synthesis) are recommended to improve yield and reduce reaction time . Key steps include:

  • Heterocyclization : Base-catalyzed cyclization of intermediates (e.g., anilides derived from methyl malonyl chloride) .
  • Functionalization : Post-synthesis modifications (e.g., hydroxylation or methylation) to introduce specific substituents.

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to characterize the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7–8 ppm, carboxylic acid protons at δ 12–14 ppm) .
  • X-ray Crystallography : Resolve spatial arrangements of substituents (e.g., planar quinoline ring with dihedral angles <5° between substituents) .
  • IR : Confirm functional groups (e.g., O–H stretch at ~2500–3300 cm⁻¹ for carboxylic acid, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do substituent positions (hydroxy, methyl, carboxylic acid) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • Oxidation : The hydroxyl group at position 3 can be oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions, while the methyl group at position 6 stabilizes the aromatic system against electrophilic attack .
  • Substitution : The carboxylic acid at position 4 directs nucleophilic attacks to adjacent positions (e.g., SNAr at position 5 or 7). Use DFT calculations to predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of quinoline derivatives?

  • Methodological Answer :

  • Comparative Assays : Test the compound against standardized bacterial (e.g., E. coli DNA gyrase) and cancer cell lines (e.g., MCF-7) under identical conditions .
  • Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace methyl with methoxy) to isolate activity drivers .

Q. How can computational methods (DFT, molecular docking) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for electrophilic interactions .
  • Molecular Docking : Simulate binding to targets (e.g., topoisomerase IV or kinase enzymes) using software like AutoDock Vina. Validate with MD simulations to assess stability .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis of this compound?

  • Methodological Answer :

  • Scale-Up Issues : Poor yields due to side reactions (e.g., decarboxylation). Mitigate via continuous flow reactors to control temperature and residence time .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate biological assays using orthogonal methods (e.g., fluorescence quenching for enzyme inhibition vs. cell viability assays) .
  • Safety Protocols : Follow OSHA guidelines for handling quinoline derivatives (e.g., PPE for skin/eye protection, fume hoods) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-6-methylquinoline-4-carboxylic acid
Reactant of Route 2
3-Hydroxy-6-methylquinoline-4-carboxylic acid

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